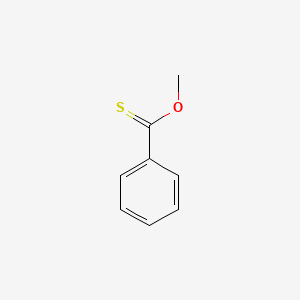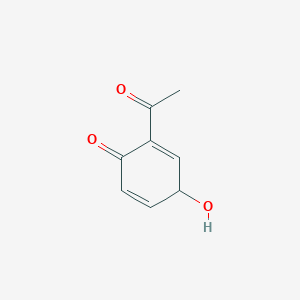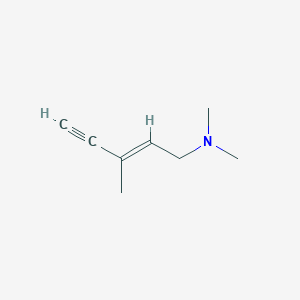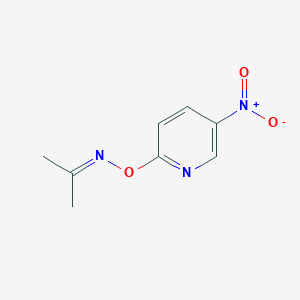
2-Propanone,O-(5-nitro-2-pyridinyl)oxime(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propanone,O-(5-nitro-2-pyridinyl)oxime(9CI) is a chemical compound with the molecular formula C8H9N3O3. It is known for its unique structure, which includes a nitro group attached to a pyridine ring and an oxime group linked to a propanone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanone,O-(5-nitro-2-pyridinyl)oxime(9CI) typically involves the reaction of 5-nitro-2-pyridinecarboxaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium under reflux conditions to yield the desired oxime .
Industrial Production Methods
While specific industrial production methods for 2-Propanone,O-(5-nitro-2-pyridinyl)oxime(9CI) are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
2-Propanone,O-(5-nitro-2-pyridinyl)oxime(9CI) can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The oxime group can be reduced to an amine.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Conversion of the nitro group to a nitroso or amino group.
Reduction: Formation of an amine from the oxime group.
Substitution: Introduction of various substituents on the pyridine ring.
Wissenschaftliche Forschungsanwendungen
2-Propanone,O-(5-nitro-2-pyridinyl)oxime(9CI) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Wirkmechanismus
The mechanism of action of 2-Propanone,O-(5-nitro-2-pyridinyl)oxime(9CI) involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The oxime group can also participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Propanone,O-(5-nitro-2-thiazolyl)oxime: Similar structure but with a thiazole ring instead of a pyridine ring.
2-Propanone,O-(5-nitro-2-furanyl)oxime: Contains a furan ring instead of a pyridine ring.
2-Propanone,O-(5-nitro-2-pyrimidinyl)oxime: Features a pyrimidine ring in place of the pyridine ring.
Uniqueness
2-Propanone,O-(5-nitro-2-pyridinyl)oxime(9CI) is unique due to its specific combination of functional groups and the presence of a pyridine ring. This structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Eigenschaften
Molekularformel |
C8H9N3O3 |
|---|---|
Molekulargewicht |
195.18 g/mol |
IUPAC-Name |
N-(5-nitropyridin-2-yl)oxypropan-2-imine |
InChI |
InChI=1S/C8H9N3O3/c1-6(2)10-14-8-4-3-7(5-9-8)11(12)13/h3-5H,1-2H3 |
InChI-Schlüssel |
PJTZRTFJKXVVOU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=NOC1=NC=C(C=C1)[N+](=O)[O-])C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


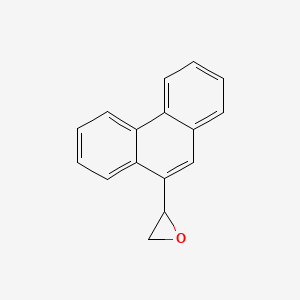
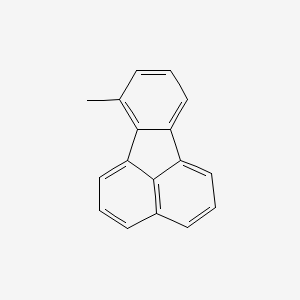
![N-(3-acetylphenyl)-2-(5-ethyl-2,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B13821263.png)
![Glutamic acid,l-,[3h(g)]](/img/structure/B13821269.png)

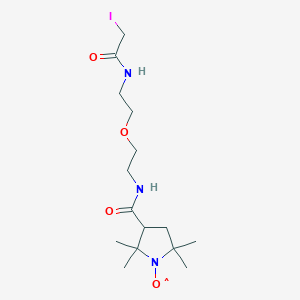
![1-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]cyclopentane-1-carbonitrile](/img/structure/B13821292.png)
![[(2R,3R)-2-[1,2-dihydroxy-9-oxo-4-[(2R,3R)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl]-5,6,7,8-tetrahydrobenzo[7]annulen-6-yl]-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate](/img/structure/B13821296.png)

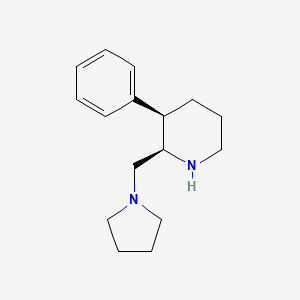
![N-(5-{[4-(diphenylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl]amino}pentyl)acetamide](/img/structure/B13821326.png)
